4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is an organic compound with the molecular formula C15H13NO2. It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further connected to an oxime group through a phenylethylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the oxime linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-{[(1-Phenylethylidene)amino]oxy}benzoic acid.
Reduction: Formation of 4-{[(1-Phenylethyl)amino]oxy}benzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the oxime group may interact with metal ions or other biomolecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the oxime group and phenylethylidene linkage.
4-{[(1-Phenylethyl)amino]oxy}benzaldehyde: Similar structure but with a reduced oxime group.
4-Nitrobenzaldehyde: Contains a nitro group instead of the oxime group.
Uniqueness
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is unique due to its combination of an aldehyde group, an oxime group, and a phenylethylidene linkage.
Eigenschaften
CAS-Nummer |
819076-94-3 |
---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-(1-phenylethylideneamino)oxybenzaldehyde |
InChI |
InChI=1S/C15H13NO2/c1-12(14-5-3-2-4-6-14)16-18-15-9-7-13(11-17)8-10-15/h2-11H,1H3 |
InChI-Schlüssel |
WNDYVIUFQZEZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC1=CC=C(C=C1)C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.